Fluconazol-Verunreinigung B
Übersicht
Beschreibung
“4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole” is a chemical compound with the molecular formula C15H14FN9O . It has an average mass of 355.330 Da and a monoisotopic mass of 355.130524 Da .
Synthesis Analysis
The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole and similar compounds has been reported in several studies . These compounds were synthesized successfully and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole has been analyzed using various techniques . The structure was confirmed by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole have been studied . The IR absorption spectra of related compounds showed the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole have been analyzed . It has a density of 1.6±0.1 g/cm3, a boiling point of 716.2±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It also has a molar refractivity of 92.9±0.5 cm3, and a polar surface area of 112 Å2 .Wissenschaftliche Forschungsanwendungen
Forschung zu Antimykotika
Fluconazol-Verunreinigung B spielt eine bedeutende Rolle in der Forschung zu Antimykotika . Sie entsteht während der Synthese von Fluconazol, einem Triazol-Antimykotikum, das zur Behandlung und Vorbeugung von oberflächlichen und systemischen Pilzinfektionen eingesetzt wird . Das Vorhandensein dieser Verunreinigung kann die Wirksamkeit des Arzneimittels beeinflussen, was sie zu einem entscheidenden Aspekt der pharmazeutischen Forschung macht .
Qualitätskontrolle in der Arzneimittelherstellung
Das Vorhandensein von this compound dient als Marker in der Qualitätskontrolle für die Herstellung von Fluconazol . Unterschiede in der polymorphen Struktur von Fluconazol in verschiedenen Proben können durch die Identifizierung der spezifischen vorhandenen Verunreinigungen festgestellt werden .
Bewertung der Arzneimittelsicherheit
Die isolierte Probe von this compound kann zur Sicherheitsbewertung gemäß den behördlichen Richtlinien verwendet werden . Dies trägt dazu bei, die Sicherheit und Wirksamkeit des Arzneimittels zu gewährleisten.
Physikalisch-chemische Charakterisierung
This compound wird bei der physikalisch-chemischen Charakterisierung von Fluconazol verwendet . Das Vorhandensein dieser Verunreinigung kann auf die polymorphe Form von Fluconazol hinweisen, was sich auf die Löslichkeit und Bioverfügbarkeit des Arzneimittels auswirken kann .
Arzneimittelstabilitätsstudie
Das Vorhandensein von this compound kann auf die Stabilität von Fluconazol unter verschiedenen Bedingungen hinweisen
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Fluconazole impurity B, also known as 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole or 2-(2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol, is a derivative of fluconazole . Fluconazole primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .
Mode of Action
Fluconazole impurity B, like fluconazole, inhibits the fungal cytochrome P450 enzyme 14α-demethylase . This inhibition prevents the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane and inhibiting fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by fluconazole impurity B is the ergosterol biosynthesis pathway . By inhibiting the enzyme 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol . This leads to a deficiency of ergosterol and an accumulation of 14α-methyl sterols, which disrupts the fungal cell membrane and inhibits fungal growth .
Pharmacokinetics
Most of the active drug is excreted renally, with approximately 80% of the administered dose measured in the urine as unchanged drug . Downward dose adjustment is required for patients with renal failure .
Result of Action
The inhibition of ergosterol synthesis by fluconazole impurity B leads to a disruption of the fungal cell membrane’s structure and function . This results in the inhibition of fungal growth, effectively treating fungal infections .
Biochemische Analyse
Biochemical Properties
It is known that fluconazole, the parent compound, inhibits the fungal cytochrome P450 enzyme 14 α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane
Cellular Effects
Fluconazole has been shown to interfere with fungal cell membrane function, leading to changes in membrane permeability and ultimately cell death . It is possible that Fluconazole impurity B may have similar effects on cells, but this has not been confirmed.
Molecular Mechanism
Fluconazole, the parent compound, works by inhibiting the enzyme responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane . This disruption in ergosterol synthesis leads to an accumulation of 14 alpha-methyl sterols, which are toxic to the fungal cell
Temporal Effects in Laboratory Settings
Fluconazole is known to have a long plasma elimination half-life, supporting its use in once-daily dosing
Metabolic Pathways
Fluconazole is known to be metabolized primarily in the liver, with less than 10% of the administered dose excreted unchanged in the urine
Eigenschaften
IUPAC Name |
2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBHIHSCHXTGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236152 | |
Record name | Fluconazole impurity B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871550-15-1 | |
Record name | Fluconazole impurity B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871550151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluconazole impurity B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DEFLUORO-4-(1H-1,2,4-TRIAZOL-1-YL) FLUCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4DW1HE06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.